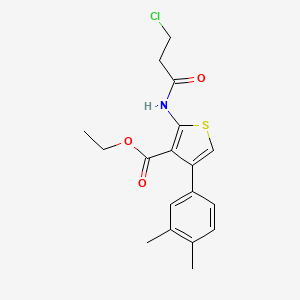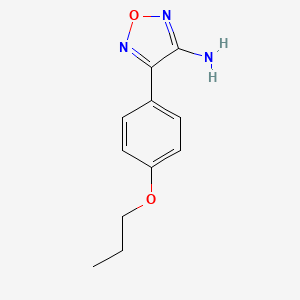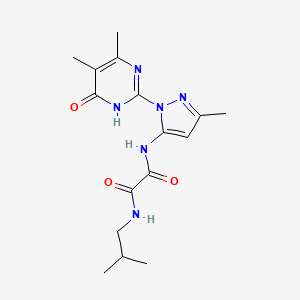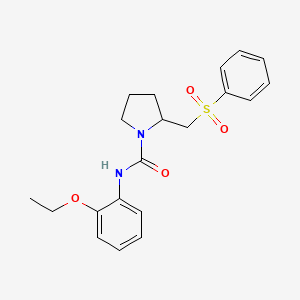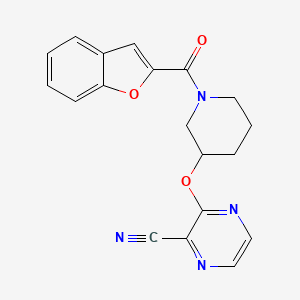
3-((1-(Benzofuran-2-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((1-(Benzofuran-2-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile is a complex organic compound characterized by its intricate molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-((1-(Benzofuran-2-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile typically involves multiple steps, starting with the preparation of benzofuran-2-carbonyl chloride. This intermediate is then reacted with piperidin-3-ol under controlled conditions to form the piperidinyl ether derivative. Subsequent introduction of the pyrazine-2-carbonitrile moiety completes the synthesis.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium hydride (NaH) and aprotic solvents.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Production of reduced derivatives, such as alcohols or amines.
Substitution: Generation of various substituted pyrazine derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules
Biology: In biological research, 3-((1-(Benzofuran-2-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile can be used as a probe to study biological pathways and interactions. Its structural complexity makes it suitable for probing enzyme activities and binding studies.
Medicine: The compound has shown promise in medicinal chemistry, particularly in the development of new therapeutic agents. Its ability to interact with various biological targets makes it a candidate for drug discovery and development.
Industry: In the industrial sector, this compound can be utilized in the production of advanced materials, such as polymers and coatings. Its unique properties may enhance the performance and durability of these materials.
Mechanism of Action
The mechanism by which 3-((1-(Benzofuran-2-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile exerts its effects involves interactions with specific molecular targets. The benzofuran moiety can bind to receptors or enzymes, modulating their activity. The pyrazine ring may participate in redox reactions, influencing cellular processes.
Molecular Targets and Pathways:
Receptors: Potential binding to G-protein-coupled receptors (GPCRs) or ion channels.
Enzymes: Interaction with kinases or proteases.
Pathways: Involvement in signaling pathways such as MAPK/ERK and PI3K/Akt.
Comparison with Similar Compounds
Benzofuran derivatives: Similar compounds include 2-methyl-1-benzofuran-3-carbaldehyde and various coumarin derivatives.
Piperidinyl ethers: Analogous compounds with different substituents on the piperidinyl ring.
Pyrazine derivatives: Other pyrazine-based compounds with varying functional groups.
Uniqueness: 3-((1-(Benzofuran-2-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile stands out due to its unique combination of functional groups, which provides a distinct set of chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
3-[1-(1-benzofuran-2-carbonyl)piperidin-3-yl]oxypyrazine-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O3/c20-11-15-18(22-8-7-21-15)25-14-5-3-9-23(12-14)19(24)17-10-13-4-1-2-6-16(13)26-17/h1-2,4,6-8,10,14H,3,5,9,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDJNVBLCKLYYMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC3=CC=CC=C3O2)OC4=NC=CN=C4C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
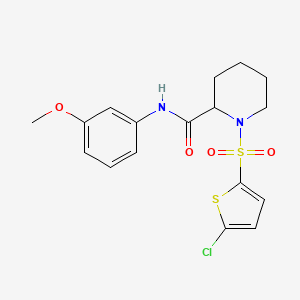
![N-(2-fluorophenyl)-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide](/img/structure/B2790742.png)
![3-Pyridinemethanamine, N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-6-methoxy-](/img/structure/B2790743.png)
![(5E)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-3-(2-methylphenyl)-1,3-thiazolidine-2,4-dione](/img/structure/B2790744.png)
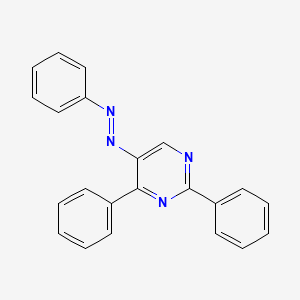
![7,8-dimethyl-4-[(morpholin-4-yl)methyl]-2H-chromen-2-one](/img/structure/B2790748.png)
![5-cyclopropyl-N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)isoxazole-3-carboxamide](/img/structure/B2790750.png)
![N-(2,4-dimethoxyphenyl)-2-({1-[(4-fluorophenyl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide](/img/structure/B2790753.png)
![1-(3,4-dimethoxyphenyl)-N-methyl-4-(phenoxymethyl)-5,6,7,8-tetrahydro-2a,3,4a-triazacyclopenta[cd]azulene-2-carbothioamide](/img/structure/B2790755.png)
![N-(3-methylbutyl)-4-({5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl}amino)benzamide](/img/structure/B2790757.png)
